(-)-Alloaromadendrene

Catalog No.
S580136
CAS No.
25246-27-9
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Alloaromadendrene

CAS Number

25246-27-9

Product Name

(-)-Alloaromadendrene

IUPAC Name

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3

InChI Key

ITYNGVSTWVVPIC-UHFFFAOYSA-N

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Synonyms

(1aR,4aS,7R,7aR,7bS)-Decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene; Decahydro-1,1,7-trimethyl-4-methylene-[1aR-(1aα,4aβ,7α,7aβ,7bα)-1H-cycloprop[e]azulene; 1aR-(1aα,4aβ,7α,7aβ,7bα)]-Decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Natural Occurrence and Isolation:

(-)-Alloaromadendrene is a naturally occurring sesquiterpene, a type of organic compound found in various plants. It is particularly prevalent in essential oils extracted from species within the Asteraceae family, such as Roman chamomile (Chamaemelum nobile) and blue tansy (Tanacetum vulgare) [, ]. Researchers typically isolate (-)-Alloaromadendrene through steam distillation or solvent extraction techniques followed by chromatographic purification methods [].

Potential Biological Activities:

Studies have explored the potential biological activities of (-)-Alloaromadendrene, although research is still ongoing and conclusive evidence is limited. Some studies suggest potential:

  • Antimicrobial activity: (-)-Alloaromadendrene may exhibit antimicrobial properties against certain bacteria and fungi. However, further investigation is needed to determine its efficacy and potential applications.
  • Anti-inflammatory activity: In vitro studies suggest that (-)-Alloaromadendrene may possess anti-inflammatory properties. However, further research is necessary to confirm these findings and understand the underlying mechanisms.
  • Anticancer activity: Preliminary studies suggest that (-)-Alloaromadendrene might exhibit antitumor activity in specific cancer cell lines. However, extensive research is needed to evaluate its potential as an anticancer agent and its safety profile.

Importance in Research:

The study of (-)-Alloaromadendrene contributes to the broader understanding of sesquiterpenes and their potential applications in various fields, including:

  • Natural product research: Investigating the biological activities of compounds like (-)-Alloaromadendrene can lead to the discovery of new therapeutic agents or inform the development of novel drugs.
  • Development of natural-based products: Understanding the properties of (-)-Alloaromadendrene may pave the way for its use in the development of natural-based products with potential health benefits.

(-)-Alloaromadendrene is a naturally occurring sesquiterpene, characterized by its unique bicyclic structure and chiral properties. It is primarily found in essential oils from various plants, notably those in the Asteraceae family, such as Roman chamomile (Chamaemelum nobile) and blue tansy (Tanacetum vulgare). The compound has a molecular formula of C₁₅H₂₄ and is recognized for its distinct carbon skeleton, which includes three methyl groups and a methylene group, contributing to its biological activity and potential applications .

Research suggests (-)-Alloaromadendrene may act as an antioxidant. Studies have shown it can protect against oxidative stress in Caenorhabditis elegans, a roundworm commonly used in biological research []. More investigation is needed to understand its mechanism of action in this context.

Research on the chemical reactivity of (-)-Alloaromadendrene is ongoing. It has been noted for its potential use as a chiral building block in organic synthesis, particularly in the formation of more complex molecules. Notable reactions include oxidation processes that can convert it into derivatives such as (+)-apoaromadendrone through ozonolysis or oxidation with potassium permanganate and sodium periodate .

(-)-Alloaromadendrene exhibits various biological activities, although comprehensive studies are still limited. Preliminary research suggests that it may possess antioxidant properties, as evidenced by its ability to protect Caenorhabditis elegans against oxidative stress induced by walnut quinone, thereby extending the organism's lifespan . Additionally, the compound's potential antimicrobial and anti-inflammatory activities are under investigation, highlighting its significance in pharmacological applications .

The synthesis of (-)-Alloaromadendrene can be achieved through several methods:

  • Isolation from Natural Sources: Typically extracted via steam distillation or solvent extraction followed by chromatographic purification techniques.
  • Synthetic Routes: Chemical synthesis can involve various reactions including cyclization processes and functional group transformations to construct the bicyclic framework characteristic of sesquiterpenes .

The applications of (-)-Alloaromadendrene span multiple fields:

  • Pharmaceuticals: Its antioxidant and potential anti-inflammatory properties make it a candidate for drug development.
  • Fragrance Industry: Due to its aromatic profile, it is used in perfumery and cosmetic formulations.
  • Agriculture: Investigated for its potential as a natural pesticide or insect repellent due to its biological activity against pests .

(-)-Alloaromadendrene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
AromadendreneBicyclic structure with similar carbon skeletonFound in Eucalyptus oils; precursor to other compounds
GlobulolContains hydroxyl groups; similar bicyclic frameworkExhibits distinct antifungal properties
LedolBicyclic structure with different functional groupsKnown for its antimicrobial activity
ViridiflorolSimilar sesquiterpene structureExhibits anti-inflammatory effects

The uniqueness of (-)-Alloaromadendrene lies in its specific stereochemistry and biological activities that differentiate it from these structurally similar compounds. Its chiral nature allows it to participate in asymmetric syntheses, enhancing its utility in pharmaceutical applications .

(-)-Alloaromadendrene belongs to the aromadendrane class of sesquiterpenes, characterized by a unique tricyclic structure containing a cyclopropane ring fused to an azulene skeleton. The compound has the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. Its IUPAC name is (1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulene.

Physical and Chemical Properties

The physical and chemical properties of (-)-alloaromadendrene are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
CAS Number25246-27-9
Density0.93 g/cm³
Boiling Point258.1°C at 760 mmHg
Flash Point106.5°C
LogP4.27
Stereochemistry5 defined stereocenters

The compound possesses a complex three-dimensional structure with five defined stereocenters. The stereochemistry is critical for its biological activity, with the (1aR,4aS,7R,7aR,7bS) configuration being characteristic of the naturally occurring (-)-alloaromadendrene.

Structural Features

(-)-Alloaromadendrene is characterized by:

  • A cyclopropane ring
  • A seven-membered ring (part of the azulene skeleton)
  • A five-membered ring
  • An exocyclic methylene group
  • Three methyl substituents

These structural features contribute to its lipophilic nature (LogP of 4.27) and its ability to interact with biological membranes, potentially explaining some of its biological activities.

Quantitative Distribution Data

Plant SpeciesFamilyContent RangeGeographic Region
Eucalyptus globulusMyrtaceae0.4-3.98%Australia, cultivated worldwide
Valeriana officinalisValerianaceae0.3-7.6%Europe, western Asia
Rhododendron tomentosumEricaceae2-60 mg/100gNorthern Europe, Asia, North America
Thymus camphoratusLamiaceaeVariableMediterranean (Portugal, Spain)
Magnolia officinalisMagnoliaceaePresentEast Asia
Humulus lupulusCannabaceaePresentNorthern Hemisphere

The quantitative data reveals significant variation in (-)-alloaromadendrene content across species. Valeriana officinalis shows the highest reported concentration range (0.3-7.6%), with Estonian samples demonstrating particularly high levels. Eucalyptus globulus consistently produces 0.4-3.98% in its essential oil, with some Iranian samples reaching 3.98%. Rhododendron tomentosum exhibits variable content (2-60 mg/100g dried plant material) depending on collection location and plant development stage.

Tissue-Specific Distribution

The distribution of (-)-alloaromadendrene within plant tissues varies significantly among species. In Eucalyptus globulus, the compound is primarily found in leaf essential oils, with concentrations in distillation tails reaching 10-15% alongside aromadendrene. Valeriana officinalis accumulates the compound primarily in root tissues, where it serves as one of the major sesquiterpene components.

For Magnolia officinalis, (-)-alloaromadendrene occurs in bark tissues alongside other aromadendrene-type compounds. Humulus lupulus contains the compound specifically in female inflorescences (hop cones), where it contributes to the characteristic aroma profile. In Rhododendron tomentosum, the compound is distributed throughout aerial parts, with highest concentrations in leaves during specific developmental stages.

Seasonal and Environmental Variation

Environmental factors significantly influence (-)-alloaromadendrene distribution and content. In Rhododendron tomentosum, seasonal variation affects compound levels, with flowering-stage plants producing higher concentrations than those collected at vegetation end. Geographic location also impacts content, with plants from different habitats showing distinct chemical profiles.

Valeriana officinalis demonstrates remarkable geographic variation, with Estonian samples showing different chemical profiles compared to other European populations. The compound content in Eucalyptus globulus varies with tree maturity and collection site, with some locations producing oils with higher alloaromadendrene content than others.

Marine and Fungal Sources

Beyond terrestrial plants, (-)-alloaromadendrene occurs in marine organisms and fungi. The red alga Sphaerococcus coronopifolius from the Mediterranean Sea and Atlantic coasts contains the compound alongside other sesquiterpenes. This marine source demonstrates the compound's presence across different biological kingdoms.

Melanoleuca mushrooms represent another non-plant source, with the compound found in fruiting bodies of various species within this genus. This fungal occurrence suggests ancient evolutionary origins for alloaromadendrene biosynthesis pathways.

XLogP3

4.7

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

121.00 °C. @ 10.00 mm Hg

Heavy Atom Count

15

Other CAS

14682-34-9

Wikipedia

(-)-Aromadendrene

Dates

Last modified: 04-14-2024

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